molecular formula C11H19N3O3 B13838593 Methyl 2-(5-carbamoylimino-1-propylpyrrolidin-2-yl)acetate

Methyl 2-(5-carbamoylimino-1-propylpyrrolidin-2-yl)acetate

Cat. No.: B13838593
M. Wt: 241.29 g/mol
InChI Key: LFZKJGADGPANFI-UHFFFAOYSA-N
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Description

Methyl 2-(5-carbamoylimino-1-propylpyrrolidin-2-yl)acetate is a synthetic organic compound with the molecular formula C11H19N3O3 It is characterized by a pyrrolidine ring substituted with a carbamoylimino group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-carbamoylimino-1-propylpyrrolidin-2-yl)acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Carbamoylimino Group: The carbamoylimino group can be introduced through a reaction with an appropriate isocyanate or carbodiimide reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-carbamoylimino-1-propylpyrrolidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Ester derivatives with different alkyl or aryl groups.

Scientific Research Applications

Methyl 2-(5-carbamoylimino-1-propylpyrrolidin-2-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-carbamoylimino-1-propylpyrrolidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-carbamoylimino-1-methylpyrrolidin-2-yl)acetate
  • Methyl 2-(5-carbamoylimino-1-ethylpyrrolidin-2-yl)acetate
  • Methyl 2-(5-carbamoylimino-1-butylpyrrolidin-2-yl)acetate

Uniqueness

Methyl 2-(5-carbamoylimino-1-propylpyrrolidin-2-yl)acetate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

methyl 2-(5-carbamoylimino-1-propylpyrrolidin-2-yl)acetate

InChI

InChI=1S/C11H19N3O3/c1-3-6-14-8(7-10(15)17-2)4-5-9(14)13-11(12)16/h8H,3-7H2,1-2H3,(H2,12,16)

InChI Key

LFZKJGADGPANFI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(CCC1=NC(=O)N)CC(=O)OC

Origin of Product

United States

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